
Pyridine, 3-silyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-silyl-: is a derivative of pyridine where a silyl group is attached to the third position of the pyridine ring Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
Lithiation and Silylation: One common method for preparing 3-silylpyridine involves the lithiation of pyridine followed by silylation.
Direct C-H Silylation: Another method involves the direct C-H silylation of pyridine using a rhodium-aluminum complex.
Industrial Production Methods: Industrial production of 3-silylpyridine may involve large-scale lithiation and silylation processes, utilizing continuous flow reactors to maintain low temperatures and control reaction conditions efficiently. The choice of reagents and catalysts can be optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: 3-Silylpyridine can undergo oxidation reactions, often leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert 3-silylpyridine to various reduced forms, such as dihydropyridines.
Substitution: The silyl group in 3-silylpyridine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Silylpyridine is used as an intermediate in the synthesis of more complex pyridine derivatives. Its unique reactivity makes it valuable in cross-coupling reactions and other organic transformations .
Biology and Medicine: Pyridine derivatives, including 3-silylpyridine, are explored for their potential pharmacological activities. They can serve as building blocks for drug molecules with applications in treating various diseases .
Industry: In the industrial sector, 3-silylpyridine is used in the production of agrochemicals and materials science. Its ability to undergo various chemical transformations makes it a versatile compound in manufacturing processes .
作用機序
The mechanism of action of 3-silylpyridine in chemical reactions often involves the activation of the pyridine ring through the silyl group. The silyl group can stabilize reaction intermediates and facilitate the formation of new bonds. In biological systems, pyridine derivatives can interact with enzymes and receptors, influencing biochemical pathways .
類似化合物との比較
2-Silylpyridine: Similar to 3-silylpyridine but with the silyl group at the second position. It exhibits different reactivity due to the position of the silyl group.
4-Silylpyridine: The silyl group is at the fourth position, leading to distinct chemical properties and applications.
Uniqueness: 3-Silylpyridine is unique due to its specific reactivity patterns and the ability to undergo selective transformations. Its position-specific silylation offers advantages in synthesizing complex molecules with precise functionalization .
特性
CAS番号 |
213602-72-3 |
|---|---|
分子式 |
C5H4NSi |
分子量 |
106.18 g/mol |
InChI |
InChI=1S/C5H4NSi/c7-5-2-1-3-6-4-5/h1-4H |
InChIキー |
UFMRQJWYXLCEGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


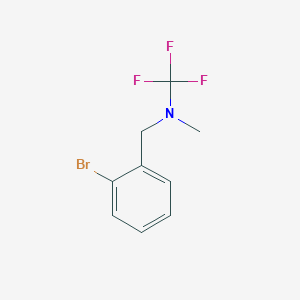
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)

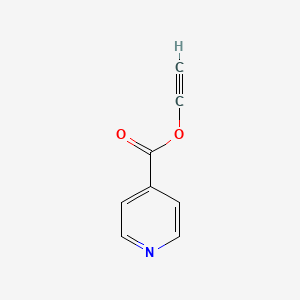
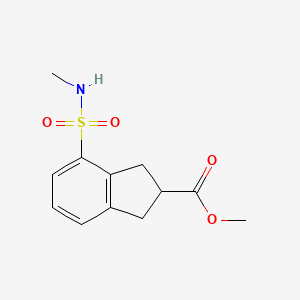
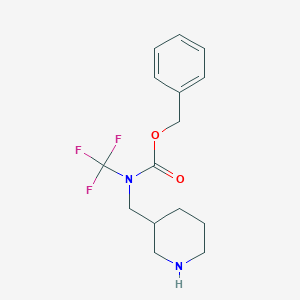
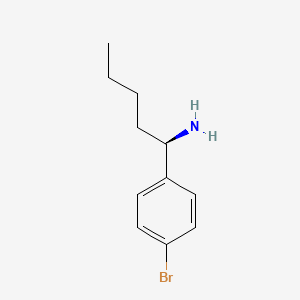
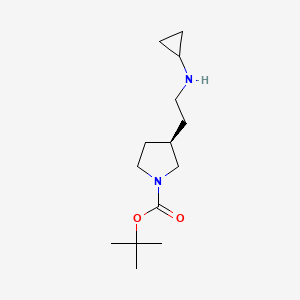
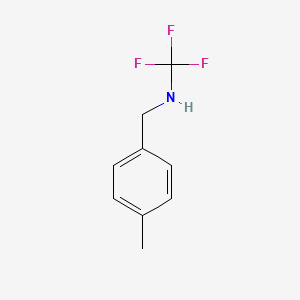
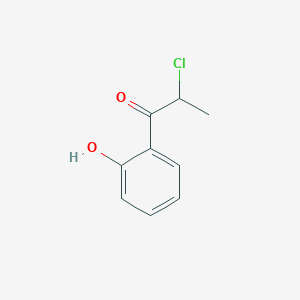
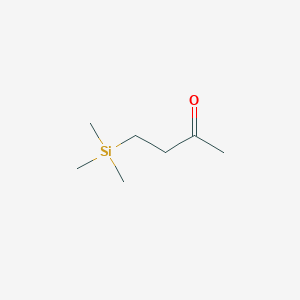
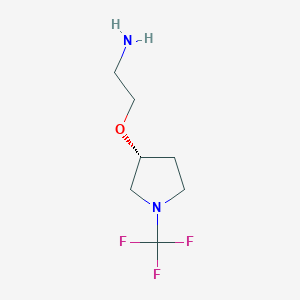
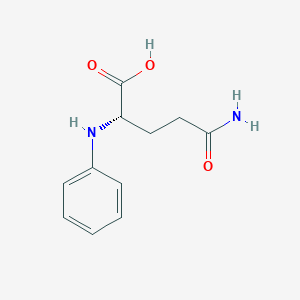
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)
